10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy-
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Overview
Description
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phenothiazine Core: This step involves the cyclization of diphenylamine with sulfur to form the phenothiazine core.
Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.
Functionalization with Methylamino and Methoxy Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl): Similar structure but lacks the methylamino and methoxy groups.
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl): Contains phenylamino groups instead of methylamino groups.
Uniqueness
The uniqueness of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-methoxy- lies in its specific functional groups, which confer distinct chemical properties and potential applications. The presence of the methylamino and methoxy groups may enhance its pharmacological activity and chemical reactivity compared to similar compounds.
Properties
CAS No. |
65241-08-9 |
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Molecular Formula |
C22H26N4O6S |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(methylcarbamoyloxy)ethyl]amino]ethyl N-methylcarbamate |
InChI |
InChI=1S/C22H26N4O6S/c1-23-20(27)31-12-10-25(11-13-32-21(28)24-2)22(29)26-16-6-4-5-7-18(16)33-19-9-8-15(30-3)14-17(19)26/h4-9,14H,10-13H2,1-3H3,(H,23,27)(H,24,28) |
InChI Key |
JQUDQNNLRWHNJH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCCN(CCOC(=O)NC)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
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